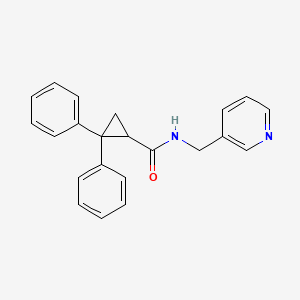

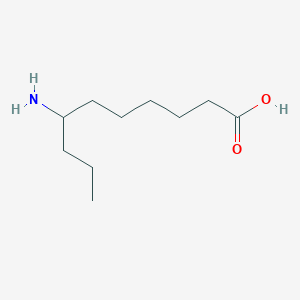

7-aminodecanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Aminodecanoic acid is a derivative and analogue of the amino acid lysine . It has the molecular formula C7H15NO2 . It is an organic compound that contains both amino and carboxylic acid functional groups .

Synthesis Analysis

Amino acids can be synthesized from various methods. For instance, the amidomalonate synthesis is a simple variation of the malonic ester synthesis . A base abstracts a proton from the alpha carbon, which is then alkylated with an alkyl halide. Then both the hydrolysis of the esters and the amide protecting group under aqueous acidic conditions generates the α ‑amino acid . Another method of getting to the α ‑amino acid is by reductive amination of the α ‑keto acid .Molecular Structure Analysis

Amino acids have a high melting point greater than 200°C and are soluble in water . They are colorless, crystalline solids . All amino acids (except glycine) are optically active . The structure of an amino acid allows it to act as both an acid and a base .Chemical Reactions Analysis

Amino acids can connect with a peptide bond involving their amino and carboxylate groups . A covalent bond formed between the alpha-amino group of one amino acid and an alpha-carboxyl group of another forming -CO-NH-linkage . Peptide bonds are planar and partially ionic .Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline solids . They have a high melting point greater than 200°C and are soluble in water . All amino acids (except glycine) are optically active . The structure of an amino acid allows it to act as both an acid and a base .Mécanisme D'action

Aminocaproic acid, a derivative of the amino acid lysine, is an effective inhibitor for enzymes that bind that particular residue . Such enzymes include proteolytic enzymes like plasmin, the enzyme responsible for fibrinolysis . Aminocaproic acid binds reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin and its activation to plasmin .

Safety and Hazards

The safety data sheet for amino acids suggests that in case of inhalation, one should remove to fresh air . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids . If skin contact occurs, wash skin with soap and water . If ingested, rinse mouth .

Orientations Futures

The future of amino acids lies in the development of controlled drug delivery systems . Precise identification and quantification of amino acids are crucial for many biological applications . The ultimate goal of any delivery system is to extend, confine, and target the drug in the diseased tissue with a protected interaction .

Propriétés

IUPAC Name |

7-aminodecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-6-9(11)7-4-3-5-8-10(12)13/h9H,2-8,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKKNXXLTISZHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCCCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Aminodecanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-methylcyclohexyl)-1-piperazinyl]ethanol](/img/structure/B5064141.png)

![ethyl 4-(4-methoxybenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinecarboxylate](/img/structure/B5064143.png)

![4-[3-({1-[(1-methylcyclohexyl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine](/img/structure/B5064150.png)

![5-(4-methoxyphenyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5064161.png)

![5-tert-butyl-1-[(4-nitrophenyl)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5064167.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5064192.png)

![1-isobutyl-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5064197.png)

![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064216.png)

![3-[(2,2-dimethoxyethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5064235.png)